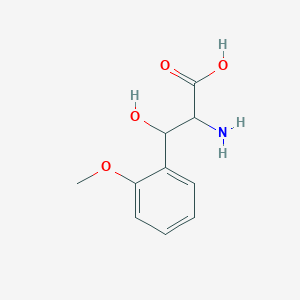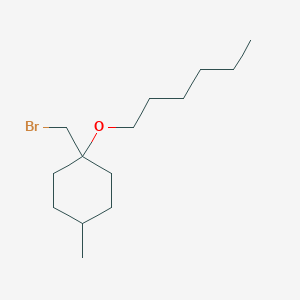
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with a molecular formula of C7H15Cl2N3S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce amine derivatives .
Applications De Recherche Scientifique
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. This inhibition disrupts the normal cellular processes, leading to cell death . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound shares a similar thiazole ring structure but differs in the position and type of substituents.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have additional aromatic groups attached to the thiazole ring, which may enhance their biological activity.
Uniqueness
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H14Cl2N2S |
|---|---|
Poids moléculaire |
229.17 g/mol |
Nom IUPAC |
4-tert-butyl-1,3-thiazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-7(2,3)5-6(8)10-4-9-5;;/h4H,8H2,1-3H3;2*1H |
Clé InChI |
IZOAVGMAQPVTJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(SC=N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)


